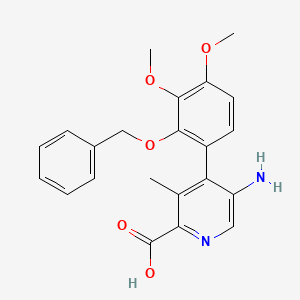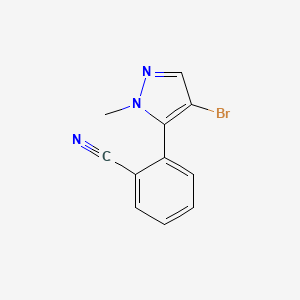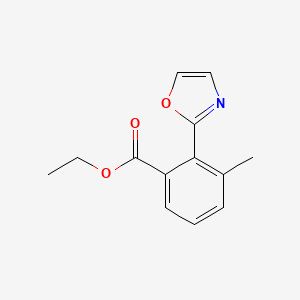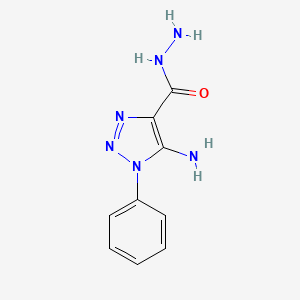
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline: is an organic compound that features a tert-butyldimethylsilyl-protected hydroxyl group and an iodine atom attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by iodination of the aniline ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide or potassium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Deprotection: Reagents like tetrabutylammonium fluoride or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.
Deprotected Aniline: Removal of the tert-butyldimethylsilyl group yields 4-hydroxymethyl-3-iodoaniline.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Potential use in the synthesis of drug candidates due to its unique reactivity and functional groups.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring.
Deprotection: The tert-butyldimethylsilyl group is cleaved under acidic or fluoride ion conditions, revealing the hydroxyl group.
Comparaison Avec Des Composés Similaires
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness:
- Iodine Substitution: The presence of the iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds.
- Functional Group Protection: The tert-butyldimethylsilyl group provides stability to the hydroxyl group, allowing for selective reactions at other sites on the molecule.
Propriétés
Formule moléculaire |
C13H22INOSi |
|---|---|
Poids moléculaire |
363.31 g/mol |
Nom IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-iodoaniline |
InChI |
InChI=1S/C13H22INOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9,15H2,1-5H3 |
Clé InChI |
YHBSMOLLGXDWNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


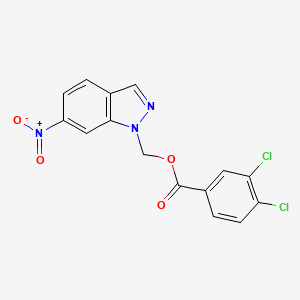
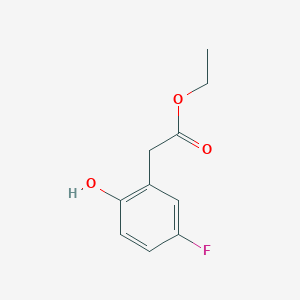
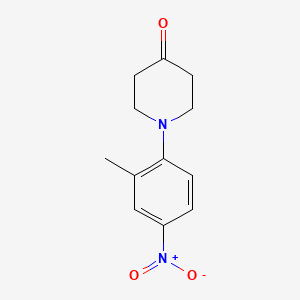
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
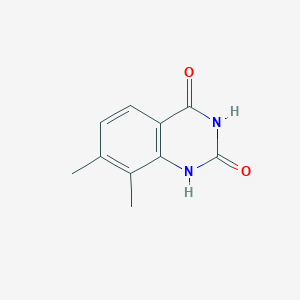

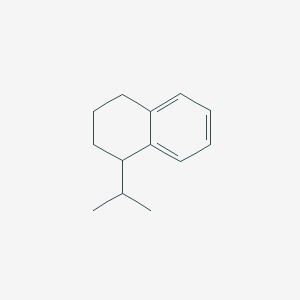
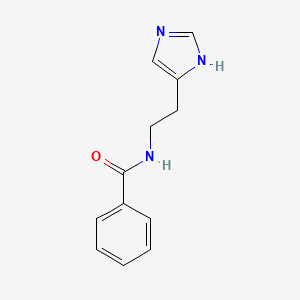
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
